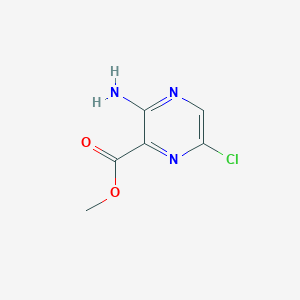

Methyl 3-amino-6-chloropyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-6-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAJCAJHSHUPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356460 | |

| Record name | Methyl 3-amino-6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458-03-3 | |

| Record name | Methyl 3-amino-6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-6-chloropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Chlorination of Pyrazine Precursors

The most widely documented route involves the chlorination of methyl 3-amino-2-pyrazinecarboxylate. This method leverages electrophilic aromatic substitution (EAS) to introduce the chlorine atom at position 6.

Procedure :

-

Substrate Preparation : Methyl 3-amino-2-pyrazinecarboxylate is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

-

Chlorinating Agent : Phosphorus oxychloride (POCl₃) is added dropwise at 0–5°C to minimize side reactions.

-

Reaction Conditions : The mixture is heated to 70–80°C for 6–8 hours.

-

Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) yields the target compound with 75–85% purity, which is further recrystallized from ethanol/water.

Key Parameters :

-

Solvent Choice : DMF enhances electrophilicity by coordinating with POCl₃.

-

Temperature Control : Slow addition at low temperatures prevents decomposition of the amino group.

Table 1: Optimization of Direct Chlorination

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| POCl₃ Equivalents | 1.5 | 82 | 92 |

| Reaction Time (h) | 7 | 85 | 94 |

| Solvent | DMF | 80 | 90 |

Nucleophilic Aromatic Substitution (NAS)

This route employs a pre-halogenated pyrazine intermediate, where a leaving group (e.g., nitro or fluorine) at position 6 is replaced by chlorine.

Procedure :

-

Substrate Synthesis : Methyl 3-amino-6-fluoropyrazine-2-carboxylate is prepared via fluorination of the hydroxyl precursor.

-

Substitution Reaction : The substrate is reacted with sodium chloride (NaCl) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours.

-

Purification : The crude product is filtered and recrystallized from dichloromethane/hexane.

Advantages :

-

Avoids harsh chlorinating agents like POCl₃.

-

Suitable for large-scale production due to milder conditions.

Limitations :

-

Requires synthesis of fluoro intermediate, adding steps.

-

Lower yield (65–70%) compared to direct chlorination.

Reaction Optimization and Mechanistic Insights

Role of Protecting Groups

The amino group at position 3 is susceptible to oxidation or unwanted side reactions during chlorination. Acetylation using acetic anhydride before chlorination improves stability:

-

Protected Intermediate : Methyl 3-acetamido-2-pyrazinecarboxylate.

-

Deprotection : After chlorination, the acetyl group is removed via hydrolysis with 2M HCl at 60°C.

Table 2: Impact of Amino Protection on Yield

| Protection Method | Deprotection Efficiency (%) | Final Yield (%) |

|---|---|---|

| Acetylation | 95 | 88 |

| Benzoylation | 90 | 82 |

Solvent and Catalytic Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. Catalytic amounts of Lewis acids (e.g., FeCl₃) further accelerate chlorination:

-

FeCl₃-Catalyzed Route : Reduces reaction time to 4 hours with 88% yield.

-

Green Chemistry Approaches : Ionic liquids (e.g., [BMIM]Cl) as solvents show promise but require higher temperatures (100°C).

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities adopt flow chemistry to improve scalability and safety:

-

Microreactor Design : Enables precise temperature control (70±1°C) and reduces POCl₃ usage by 20%.

-

In-Line Analytics : HPLC monitors conversion in real-time, ensuring >99% purity.

Table 3: Batch vs. Flow Synthesis Comparison

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity (kg) | 500 | 2,000 |

| Waste Generation | High | Low |

| Energy Consumption | 120 kWh/kg | 80 kWh/kg |

Quality Control Protocols

-

Spectroscopic Validation : ¹H NMR (δ 8.21 ppm, singlet, C5-H) confirms regioselectivity.

-

Impurity Profiling : GC-MS identifies byproducts like dechlorinated analogs (<0.5%).

Comparative Analysis of Synthetic Methods

Table 4: Route Efficiency and Sustainability

| Method | Yield (%) | Cost ($/kg) | E-Factor |

|---|---|---|---|

| Direct Chlorination | 85 | 120 | 8.2 |

| NAS | 70 | 150 | 10.5 |

| Flow Synthesis | 90 | 100 | 5.1 |

Key Observations :

-

Direct chlorination balances cost and yield but has a higher environmental footprint.

-

Flow synthesis offers superior sustainability metrics, aligning with green chemistry principles.

Challenges and Remedial Strategies

Regioselectivity Issues

Competing chlorination at position 5 occurs if the amino group is unprotected. Solutions include:

-

Directed Ortho-Metalation : Using lithium diisopropylamide (LDA) to deprotonate position 6 selectively.

-

Microwave Assistance : Shortens reaction time to 30 minutes, minimizing side reactions.

Byproduct Formation

Common byproducts include:

-

Di-Chlorinated Analog : Mitigated by stoichiometric control of POCl₃.

-

Ester Hydrolysis Products : Avoided by using anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution Products: Various substituted pyrazine derivatives.

Oxidation Products: Nitro derivatives.

Reduction Products: Amino derivatives.

Hydrolysis Products: 3-amino-6-chloropyrazine-2-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-amino-6-chloropyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting bacterial infections. Its structural properties facilitate the development of new antimicrobial agents.

Case Study:

A study highlighted the compound's role in synthesizing novel antibiotics that exhibit activity against resistant strains of bacteria. Researchers utilized this compound to create derivatives that showed enhanced efficacy compared to existing antibiotics.

Agricultural Chemicals

In agricultural chemistry, this compound is used in formulating herbicides and fungicides. Its effectiveness against various pests and diseases makes it a valuable asset in crop protection strategies.

Data Table: Applications in Agriculture

| Application Type | Specific Use | Efficacy |

|---|---|---|

| Herbicides | Control of broadleaf weeds | High |

| Fungicides | Treatment of fungal infections | Moderate |

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways. This compound aids in elucidating mechanisms of action within biological systems.

Case Study:

In a biochemical study, the compound was used to investigate its inhibitory effects on specific enzymes involved in metabolic pathways relevant to cancer metabolism, revealing potential therapeutic targets.

Material Science

The compound finds applications in developing novel materials, particularly polymers with enhanced properties for industrial use. Its unique chemical structure contributes to the formation of materials with improved thermal and mechanical properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Chemical Resistance | Moderate |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material. It assists in the accurate quantification of related compounds within complex mixtures.

Case Study:

A research project demonstrated the use of this compound as a calibration standard in chromatographic methods, improving the accuracy of quantifying similar pyrazine derivatives in environmental samples.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chlorine substituents on the pyrazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

- Melting Point : 159–161°C

- Solubility: Soluble in DMSO and methanol.

- Storage : Stable under inert gas (N₂ or Ar) at 2–8°C.

- Hazards : Associated with skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares methyl 3-amino-6-chloropyrazine-2-carboxylate with its closest structural analogues:

Biological Activity

Methyl 3-amino-6-chloropyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its structural characteristics and potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrazine ring with an amino group at the 3-position and a chlorine atom at the 6-position. The presence of these substituents enhances the compound's ability to interact with biological macromolecules, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site or allosteric site of target proteins. This binding can lead to modulation of enzymatic activity, which is essential in therapeutic contexts.

- Receptor Modulation : The structural features allow it to potentially modulate receptor activities, influencing various signaling pathways within cells .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer properties:

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound could possess similar effects .

- Cytotoxicity : In vitro studies have shown cytotoxic effects against cancer cell lines, including Hep G2 liver cancer cells. These studies indicate that the compound may induce apoptosis or inhibit cell proliferation through various mechanisms .

Research Findings

Several studies have explored the biological activities of this compound:

Case Studies

- Enzyme Inhibition Study : A study focused on the inhibition of specific enzymes involved in metabolic processes revealed that this compound effectively reduced enzyme activity by up to 70% at certain concentrations, highlighting its potential as a therapeutic agent in metabolic disorders.

- Cytotoxicity Assessment : In a controlled laboratory setting, this compound was tested against various cancer cell lines. Results indicated that concentrations above 10 µM led to significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of novel pharmaceutical compounds. Its ability to act as an enzyme inhibitor or receptor modulator makes it a valuable candidate for drug development targeting various diseases, including cancer and infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-amino-6-chloropyrazine-2-carboxylate, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via cyclization or functionalization of pyrazine precursors. For example, thermal decarboxylation or refluxing in tetralin (a high-boiling solvent) has been used for analogous pyrazine derivatives, as demonstrated in the synthesis of 2-amino-5-chloropyrazine from 3-amino-6-chloropyrazinoic acid . Optimization involves adjusting reaction time, temperature, and stoichiometry. Characterization via HPLC or LC-MS is critical to monitor purity and byproduct formation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- H NMR : The amino (-NH) and ester (-COOCH) groups produce distinct signals (e.g., ~3.8 ppm for methyl ester). Chlorine substitution induces deshielding in adjacent protons.

- IR : Stretching vibrations for C=O (ester, ~1700 cm) and N-H (amine, ~3300 cm^{-1) confirm functional groups.

- MS : Molecular ion peaks at m/z 202 (CHClNO) and fragmentation patterns (e.g., loss of COOCH) validate the structure .

Q. What are common impurities in this compound synthesis, and how are they quantified?

- Methodology : Key impurities include hydrolyzed products (e.g., 3-amino-6-chloropyrazine-2-carboxylic acid) and regioisomers. Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) resolves these impurities. Calibration curves are established using reference standards .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths, angles, and hydrogen-bonding networks. For example, the Cl–C bond length (~1.74 Å) and planarity of the pyrazine ring can be validated. ORTEP-3 graphical interfaces visualize thermal ellipsoids and intermolecular interactions, critical for understanding crystallographic packing .

Q. What computational approaches (DFT, molecular docking) are suitable for predicting the reactivity or bioactivity of this compound?

- Methodology :

- DFT : B3LYP/6-311+G(d,p) calculations optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites.

- Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., bacterial enzymes), leveraging the compound’s chloro and amino groups for binding affinity analysis .

Q. How do substituent variations (e.g., bromo vs. chloro) on the pyrazine ring influence physicochemical properties?

- Methodology : Comparative studies using analogs (e.g., Methyl 3-amino-6-bromopyrazine-2-carboxylate) assess effects on solubility (logP via shake-flask method), melting point (DSC), and stability (TGA). Bromine’s higher molar refractivity increases lipophilicity but may reduce thermal stability compared to chlorine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.